7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 1002651-53-7
Cat. No.: VC4687609
Molecular Formula: C12H10N6
Molecular Weight: 238.254
* For research use only. Not for human or veterinary use.
![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 1002651-53-7](/images/structure/VC4687609.png)
Specification
CAS No. | 1002651-53-7 |
---|---|
Molecular Formula | C12H10N6 |
Molecular Weight | 238.254 |
IUPAC Name | 7-(2-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Standard InChI | InChI=1S/C12H10N6/c1-2-17-10(4-6-15-17)11-3-5-14-12-9(7-13)8-16-18(11)12/h3-6,8H,2H2,1H3 |
Standard InChI Key | LZCFJIBDOYMUQX-UHFFFAOYSA-N |
SMILES | CCN1C(=CC=N1)C2=CC=NC3=C(C=NN23)C#N |
Introduction
"7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound integrates a pyrazole ring fused with a pyrimidine moiety, along with a nitrile (-CN) group at the 3-position and an ethyl-substituted pyrazole at the 7-position.
Structural Features and Importance
The molecular structure of "7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" is characterized by:
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Pyrazolo[1,5-a]pyrimidine Core: A bicyclic system that mimics purine analogs.
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Nitrile Group (-CN): Contributes to its physicochemical properties and potential reactivity.
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Ethyl Substitution: Enhances lipophilicity and may influence biological activity.
This scaffold is widely studied for its pharmacological relevance, especially in targeting enzymes or receptors involved in diseases like tuberculosis, cancer, and viral infections .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of Mycobacterium tuberculosis (M.tb). These compounds act by targeting bacterial ATP synthase or other essential enzymes. Substituents at the 7-position significantly influence antimycobacterial potency .
Anticancer Potential
Derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on epidermal growth factor receptor (EGFR), particularly mutant forms like EGFR T790M associated with drug-resistant cancers. Compounds with nitrile groups often show enhanced binding affinity to kinase targets .
Other Activities
These compounds also display anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and have been explored as agents for treating neurological disorders like anxiety .
Synthesis of the Compound
The synthesis of "7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" typically involves:
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Formation of Pyrazole Precursors: Reaction of hydrazines with β-dicarbonyl compounds.
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Cyclization to Pyrazolo[1,5-a]pyrimidines: Condensation with appropriate reagents like formamide or its derivatives.
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Introduction of Nitrile Group: Achieved via cyanation reactions using reagents like malononitrile or cyanogen bromide under controlled conditions .
Tuberculosis Treatment
Pyrazolo[1,5-a]pyrimidine derivatives are promising leads for tuberculosis therapy due to their ability to inhibit M.tb growth without significant cytotoxicity .
Cancer Therapy
Compounds targeting EGFR mutations are being developed as anticancer agents with potential applications in lung and colorectal cancers .
Antiviral Research
These compounds have shown activity against influenza viruses by disrupting viral polymerase interactions .
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